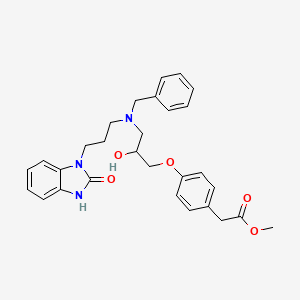

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate

Description

Introduction to Methyl 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate

Chemical Context and Academic Significance of Benzimidazole Derivatives

Benzimidazole derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and ability to interact with diverse biological targets. The core benzimidazole structure consists of a fused benzene and imidazole ring, enabling π-π stacking, hydrogen bonding, and hydrophobic interactions with enzymes and receptors. These interactions underpin their broad therapeutic applications:

Recent studies highlight benzimidazole’s role in addressing antimicrobial resistance and oncological targets. For example, 2-polyfluoroalkyl derivatives exhibit MIC values as low as 2 μM against Mycobacterium tuberculosis, while 5-fluoro-substituted analogs show 88% efficacy in anticonvulsant models. The scaffold’s adaptability allows functionalization at N1, C2, and C5 positions, enabling tailored pharmacokinetic and pharmacodynamic properties.

Structural Novelty and Research Motivations for the Target Compound

This compound integrates three critical pharmacophoric elements:

- Benzimidazole core : Provides foundational binding affinity via aromatic stacking and hydrogen bonding.

- 2-Hydroxypropoxy linker : Enhances solubility and enables conformational flexibility for target engagement.

- Phenylacetate ester : Serves as a prodrug moiety, potentially improving membrane permeability.

Structural Comparison with Analogous Compounds

The substitution of acetamide with methyl phenylacetate introduces steric and electronic modifications that may alter metabolic stability and target selectivity. Molecular docking studies suggest the hydroxypropoxy linker facilitates hydrogen bonding with residues in enzymatic active sites, such as COX-2 or kinase domains. Current research aims to optimize these interactions while maintaining low cytotoxicity, as evidenced by benzimidazole derivatives showing IC50 values <1 μM in antiviral assays.

The synthetic pathway for this compound likely involves:

- Condensation of o-phenylenediamine with formic acid to form the benzimidazole core.

- Alkylation with 3-chloropropylamine to introduce the side chain.

- Coupling with methyl 4-(2,3-epoxypropoxy)phenylacetate via nucleophilic ring-opening.

This modular approach enables rapid exploration of structure-activity relationships (SAR), particularly regarding the ester group’s impact on bioavailability and the benzylamino group’s role in receptor affinity.

Properties

CAS No. |

83918-74-5 |

|---|---|

Molecular Formula |

C29H33N3O5 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate |

InChI |

InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35) |

InChI Key |

NWMKNCIEMYYFLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl Intermediate

- The benzimidazolone core (2,3-dihydro-2-oxo-1H-benzimidazole) is typically prepared by cyclization of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or their equivalents.

- The propyl linker is introduced via alkylation of the benzimidazolone nitrogen with a 3-bromopropyl or 3-chloropropyl derivative under basic conditions (e.g., potassium carbonate in DMF).

- This step yields 3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propanoic acid or its ester, which serves as a key intermediate for further coupling.

Formation of the Benzylamino Linkage

- The benzylamino group is introduced by nucleophilic substitution or reductive amination.

- A benzylamine derivative is reacted with a suitable electrophilic intermediate, such as a benzyl halide or benzaldehyde, to form the benzylamino linkage.

- Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride in anhydrous solvents (e.g., methanol or dichloromethane) is preferred for mild conditions and high selectivity.

- This step connects the benzimidazolone propyl intermediate to the benzylamino moiety.

Final Coupling and Esterification

- The benzylamino intermediate is coupled to the hydroxypropoxyphenylacetate via nucleophilic substitution or amide bond formation depending on the functional groups.

- The methyl ester is typically introduced by esterification of the corresponding carboxylic acid using methanol and acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by using methylating agents such as diazomethane.

- Purification is achieved by chromatographic techniques or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzimidazolone formation | o-Phenylenediamine + carboxylic acid, heat | 70-85 | Cyclization under acidic or thermal conditions |

| Propyl linker alkylation | 3-bromopropyl derivative, K2CO3, DMF, 60°C | 65-80 | N-alkylation of benzimidazolone nitrogen |

| Benzylamino linkage formation | Benzylamine + aldehyde, NaBH3CN, MeOH | 75-90 | Reductive amination for selectivity |

| Hydroxypropoxy introduction | Phenol + glycidol, K2CO3, acetone, reflux | 60-75 | Williamson ether synthesis |

| Esterification | Carboxylic acid + MeOH, H2SO4, reflux | 80-95 | Acid-catalyzed esterification |

Research Findings and Optimization Notes

- Selectivity: Reductive amination is preferred over direct amine alkylation to avoid over-alkylation and side reactions.

- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance alkylation efficiency.

- Temperature control: Moderate heating (50-80°C) is optimal to balance reaction rate and minimize decomposition.

- Purification: Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective for isolating intermediates.

- Yield improvements: Use of protecting groups on sensitive hydroxyl or amine groups can improve overall yield by preventing side reactions.

- Characterization: NMR, IR, and mass spectrometry confirm structure at each step.

Summary Table of Preparation Route

| Intermediate/Product | Key Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 2,3-dihydro-2-oxo-1H-benzimidazole | Cyclization | o-Phenylenediamine + acid, heat | Benzimidazolone core synthesis |

| 3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl | N-Alkylation | 3-bromopropyl derivative, K2CO3, DMF | Propyl linker attachment |

| Benzylamino intermediate | Reductive amination | Benzylamine + aldehyde, NaBH3CN, MeOH | Benzylamino linkage formation |

| 2-hydroxypropoxyphenylacetate | Williamson ether synthesis | Phenol + glycidol, K2CO3, acetone | Spacer introduction |

| Final compound (methyl ester) | Esterification | Carboxylic acid + MeOH, H2SO4 | Methyl ester formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic properties , particularly in the areas of anti-inflammatory and anticancer activities. The benzimidazole derivatives are known to interact with various biological targets, making them valuable in drug development.

Biological Pathways Investigation

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate serves as a probe for studying biological pathways and interactions within cellular systems. Its ability to modulate enzyme activity suggests potential applications in understanding disease mechanisms.

Chemical Synthesis

In synthetic chemistry, this compound acts as a building block for creating more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop novel synthetic routes.

Material Science

The compound is also being investigated for its use in developing new materials due to its chemical properties. Its potential applications include creating polymers or other materials that exhibit specific desired characteristics.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- A study published in The Scientific World Journal evaluated similar benzimidazole derivatives for their antibacterial properties against Mycobacterium avium and found promising results that suggest a pathway for further exploration of this compound in infectious disease treatment .

- Another research article focused on the synthesis of related compounds demonstrated that modifications to the benzimidazole structure could significantly enhance biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate, we compare it to ethyl benzoate derivatives and benzamide-based compounds with analogous functional groups (Table 1).

Table 1: Structural and Functional Comparison

*Calculated using ChemDraw and PubChem tools.

Key Findings from Structural Analysis

Heterocyclic Influence on Bioactivity: The benzimidazolone group in the target compound likely enhances binding specificity compared to pyridazine or isoxazole derivatives (e.g., I-6230, I-6473) due to its dual hydrogen-bond donor/acceptor properties . Methylpyridazine (I-6232) and methylisoxazole (I-6473) substituents improve lipophilicity (logP ~2.9–3.8), but the target compound’s benzimidazolone may further optimize membrane permeability for CNS applications .

Ester vs. Amide Linkages :

- The phenylacetate ester in the target compound could confer faster metabolic clearance compared to the amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is designed for stability in catalytic environments .

Biological Activity

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate, also known by its CAS number 83918-74-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H33N3O5, with a molar mass of approximately 503.59 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H33N3O5 |

| Molar Mass | 503.59 g/mol |

| CAS Number | 83918-74-5 |

Research indicates that compounds containing the benzimidazole moiety often interact with biological targets such as enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized that it may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of serine proteases and other enzymes critical in various metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain any neuroactive properties.

Biological Activity and Case Studies

Several studies have explored the biological activity of related benzimidazole derivatives. Here are notable findings relevant to this compound:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively studied; however, related compounds typically exhibit low acute toxicity. The Ames test results indicate that many benzimidazole derivatives are non-carcinogenic . Further studies are necessary to establish the safety profile for human use.

Q & A

Q. Advanced Optimization :

- Apply statistical design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize trial-and-error approaches .

- Use computational reaction path searches (quantum chemical calculations) to predict intermediates and transition states, reducing synthesis time .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Focus

Contradictions may arise from variations in assay conditions, impurities, or structural analogs. Methodological strategies include:

- Reproducibility checks : Standardize assay protocols (e.g., solvent, pH, cell lines) and validate purity via HPLC or NMR.

- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., modifying the benzimidazole or phenylacetate moieties) and compare bioactivity trends .

- Data triangulation : Cross-reference results with computational docking studies (e.g., binding affinity predictions for target proteins) to identify plausible mechanisms .

What advanced characterization techniques are critical for confirming the compound’s structural integrity?

Q. Basic Research Focus

Q. Advanced Characterization :

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., as seen in benzimidazole derivatives) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .

How can computational methods improve reaction design for derivatives of this compound?

Q. Advanced Research Focus

- Reaction path modeling : Employ quantum mechanical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing experimental iterations .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., catalysts, solvents) for synthesizing analogs .

- Molecular dynamics (MD) : Simulate interactions between the compound and biological targets to prioritize derivatives for synthesis .

What experimental design principles are essential for studying the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- In vitro assays : Measure solubility (e.g., shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal incubation) .

- In vivo studies : Use radiolabeled isotopes (e.g., C) to track absorption and distribution in animal models.

- Doe-based pharmacokinetic modeling : Apply factorial designs to evaluate dose-response relationships and metabolite formation .

How can researchers address challenges in scaling up synthesis while maintaining yield?

Q. Advanced Research Focus

- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Membrane separation technologies : Implement nanofiltration or reverse osmosis for efficient purification of intermediates .

- Kinetic studies : Monitor reaction progress in real-time (e.g., via in-situ IR spectroscopy) to identify bottlenecks .

What strategies mitigate instability of the 2-hydroxypropoxy linker during storage?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.